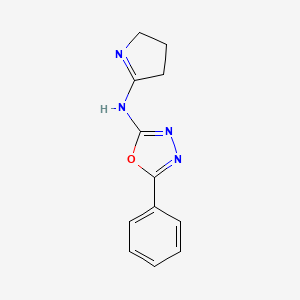

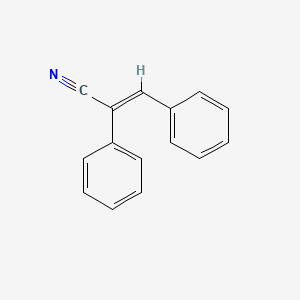

(E)-2,3-ジフェニルアクリロニトリル

説明

2,3-Diphenylacrylonitrile, also known as 2,3-Diphenylacrylonitrile, is a useful research compound. Its molecular formula is C15H11N and its molecular weight is 205.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Diphenylacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diphenylacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

会合誘起発光 (AIE)

(E)-2,3-ジフェニルアクリロニトリル誘導体は、会合誘起発光 (AIE) 特性を示すように設計されています。この現象は、有機発光ダイオード (OLED) や蛍光生体プローブなどの新しいフォトニック材料の開発に不可欠です。 これらの化合物の光学特性は、電子供与基と電子求引基を調整することで微調整することができ、材料科学のさまざまな用途に汎用性があります .

抗がん治療薬

研究では、(E)-2,3-ジフェニルアクリロニトリルがナマコに含まれる抗がん分子であることが明らかになりました。これは、肝細胞癌 (HCC) において肝ミトコンドリアに対して選択的な毒性を示し、相補的な治療薬としての可能性を示唆しています。 この化合物は、活性酸素種の生成、ミトコンドリア膜電位の崩壊、シトクロムcの放出を誘導し、癌細胞のアポトーシスにつながります .

抗増殖剤

(E)-2,3-ジフェニルアクリロニトリルを含む置換アクリロニトリル誘導体は、さまざまな生物活性を示してきました。それらは、抗増殖特性を備えており、新しい抗がん剤の開発に役立つ可能性があります。 癌細胞の増殖を阻害する能力は、薬理学的研究において貴重なものです .

抗菌および抗細菌剤

これらの化合物は、抗菌および抗細菌特性も示します。これらは、抗生物質耐性に関する懸念の高まりに対処するために、新しい抗生物質や消毒剤を開発するために使用できます。 (E)-2,3-ジフェニルアクリロニトリルの構造的柔軟性により、さまざまな誘導体を合成して効力を向上させることができます .

蛍光特性

(E)-2,3-ジフェニルアクリロニトリル誘導体は、顕著な蛍光特性を示します。これは、蛍光顕微鏡で使用するのに適しており、生体アッセイのマーカとしても使用できます。 それらの発光スペクトルは、ほとんどの可視光領域をカバーすることができ、マルチカラーイメージングアプリケーションに役立ちます .

一重項酸素の生成

(E)-2,3-ジフェニルアクリロニトリルのいくつかの誘導体は、白色光照射下で一重項酸素を生成することがわかっています。 この特性は、特に一重項酸素が標的となる癌組織で細胞死を誘導できる光線力学療法 (PDT) で癌を治療するのに役立ちます .

特性

IUPAC Name |

(E)-2,3-diphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOKYTYWXOYPOX-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062478 | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2510-95-4 | |

| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-diphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 2,3-Diphenylacrylonitrile against cancer cells?

A1: Research suggests that 2,3-Diphenylacrylonitrile exhibits selective toxicity towards cancerous liver cells by inducing mitochondrial dysfunction. [] The compound significantly increases reactive oxygen species (ROS) generation within the mitochondria of hepatocellular carcinoma (HCC) cells. [] This, in turn, leads to a collapse of the mitochondrial membrane potential (MMP), mitochondrial swelling, and ultimately, the release of cytochrome c, a key step in initiating apoptosis (programmed cell death). []

Q2: Has 2,3-Diphenylacrylonitrile been isolated from natural sources, and are there any known derivatives with biological activity?

A2: Yes, 2,3-Diphenylacrylonitrile, also known as α-cyanostilbene, has been successfully isolated from the methanolic extract of the Persian Gulf sea cucumber Holothuria parva. [] Interestingly, derivatives of 2,3-Diphenylacrylonitrile found in other natural products have also demonstrated anti-cancer properties. [] This finding highlights the potential of this compound and its derivatives as promising leads for anti-cancer drug development.

Q3: Are there any studies investigating the relationship between the structure of 2,3-Diphenylacrylonitrile and its biological activity?

A3: While specific Structure-Activity Relationship (SAR) studies focusing solely on 2,3-Diphenylacrylonitrile are limited, research involving the photochemical reactions of structurally similar compounds like 1,4,5-triphenylpyrazole provides valuable insights. [] This study revealed that structural modifications, particularly the presence or absence of specific functional groups, can significantly impact the molecule's reactivity and potential for photochemical transformations. [] Further research focusing on SAR studies of 2,3-Diphenylacrylonitrile and its derivatives is crucial for optimizing its anti-cancer activity and developing more potent and selective analogs.

Q4: What are the limitations of current research on 2,3-Diphenylacrylonitrile as a potential anti-cancer agent?

A4: While initial findings on the anti-cancer properties of 2,3-Diphenylacrylonitrile are promising, further research is crucial to comprehensively evaluate its therapeutic potential. Current research is limited to in vitro studies using isolated mitochondria from HCC animal models. [] Investigating its efficacy in vivo using appropriate animal models is necessary to determine its absorption, distribution, metabolism, excretion (ADME), toxicity profile, and overall therapeutic window. Further research should also explore its potential for targeted drug delivery and investigate potential resistance mechanisms to guide clinical development effectively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B1223328.png)

![1-[1-(3-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1223329.png)

![3-(2-Pyrimidinylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B1223335.png)

![2-(2,4-dichlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1223344.png)

![4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester](/img/structure/B1223345.png)

![N-[[5-(1H-benzimidazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-5-chloro-2-methoxybenzamide](/img/structure/B1223346.png)

![N-[4-[[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1223349.png)